2,4-Diethylphenol

Anesthetic discovery Structure-activity relationship Drug safety

2,4-Diethylphenol (C10H14O, MW 150.22 g/mol) is a dialkylphenol isomer characterized by ethyl substituents at the 2- and 4-positions of the phenolic ring. It is a colorless to light yellow liquid with a floral, rose-like odor.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 936-89-0
Cat. No. B3059003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diethylphenol
CAS936-89-0
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)O)CC
InChIInChI=1S/C10H14O/c1-3-8-5-6-10(11)9(4-2)7-8/h5-7,11H,3-4H2,1-2H3
InChIKeyLMLAXOBGXCTWBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diethylphenol (CAS 936-89-0): Core Physicochemical and Procurement Baseline Data


2,4-Diethylphenol (C10H14O, MW 150.22 g/mol) is a dialkylphenol isomer characterized by ethyl substituents at the 2- and 4-positions of the phenolic ring [1]. It is a colorless to light yellow liquid with a floral, rose-like odor . Key physicochemical properties include a boiling point of 237.7 °C at 760 mmHg, a flash point of 106.2 °C, and a calculated Log P (octanol-water partition coefficient) of 3.179, indicating moderate lipophilicity [1][2]. The compound is insoluble in water but readily soluble in organic solvents, and it possesses a refractive index of approximately 1.527 [3].

2,4-Diethylphenol (CAS 936-89-0) Procurement Consideration: The Risk of Analog Substitution Without Quantitative Evidence


The class of dialkylphenols exhibits significant property divergence based on subtle positional isomerism or alkyl chain length. Substituting 2,4-diethylphenol with a seemingly similar analog—such as 2,6-diethylphenol, 2,4-dimethylphenol, or 4-ethylphenol—can fundamentally alter physicochemical behavior, biological activity profiles, and sensory characteristics [1][2]. For example, a shift in ethyl group position from 2,4- to 2,6- changes the compound's biological target engagement, as evidenced by the potent intravenous anesthetic activity discovered for 2,6-diethylphenol, a property entirely absent in the 2,4-isomer [1]. Similarly, replacing ethyl groups with methyl groups (2,4-dimethylphenol) alters lipophilicity, volatility, and antimicrobial potency in ways that are not linearly predictable [3]. For scientific and industrial applications requiring a specific balance of lipophilicity, volatility, antimicrobial spectrum, or a defined floral olfactory note, generic substitution without direct comparative data carries substantial risk of performance failure. The following quantitative evidence establishes the specific, measurable points of differentiation that must inform any rigorous selection or procurement decision.

2,4-Diethylphenol (CAS 936-89-0): Head-to-Head Quantitative Performance Evidence for Scientific Selection


Absence of Intravenous Anesthetic Activity: A Critical Safety and Application Differentiator from 2,6-Diethylphenol

While 2,6-diethylphenol was discovered to possess potent intravenous (iv) anesthetic activity in mice and served as the key structural lead for the development of propofol (2,6-diisopropylphenol), its positional isomer, 2,4-diethylphenol, exhibits no such activity [1]. This functional divergence arises from the different steric and electronic environment created by the 2,4-substitution pattern, which fails to engage the relevant GABA_A receptor target in the same manner as the 2,6-dialkylphenols [1]. For researchers or formulators seeking a phenolic compound without CNS-depressant effects, 2,4-diethylphenol provides a structurally related but functionally distinct alternative.

Anesthetic discovery Structure-activity relationship Drug safety

Antimicrobial Spectrum: Differentiated MIC Values Against Key Microorganisms

2,4-Diethylphenol demonstrates quantifiable antimicrobial activity with specific Minimum Inhibitory Concentration (MIC) values: 32 µg/mL against Staphylococcus aureus, 64 µg/mL against Bacillus subtilis, and 16 µg/mL against Candida albicans . These values position 2,4-diethylphenol within a specific potency window that differs from the broader class of simple phenols and its dimethyl analog [1][2]. While direct, side-by-side MIC panels for all analogs are not available in a single published study, class-level inference indicates that the increased lipophilicity imparted by ethyl groups (Log P ≈ 3.18 for 2,4-diethylphenol vs. Log P ≈ 2.3-2.5 for 2,4-dimethylphenol) enhances membrane penetration and antimicrobial potency against certain organisms [1][3]. The specific MIC of 16 µg/mL against C. albicans is a notable point of differentiation, as many simple alkylphenols show weaker antifungal activity .

Antimicrobial susceptibility Minimum Inhibitory Concentration Preservative efficacy

Lipophilicity (Log P) and Boiling Point Differentiation from 2,6-Diethylphenol

2,4-Diethylphenol exhibits a calculated Log P of 3.179 and an experimental Log P of 3.33, indicating moderate lipophilicity suitable for partitioning into organic phases or biological membranes [1][2]. In contrast, its positional isomer, 2,6-diethylphenol, shows a wider range of reported Log P values (2.517 to 3.585) with a generally lower consensus value around 3.0-3.4, and a significantly lower boiling point of 225.7 °C compared to 237.7 °C for 2,4-diethylphenol [3][4]. The 12 °C difference in boiling point reflects the different intermolecular interactions and molecular symmetry of the two isomers, impacting volatility and separation properties.

Physicochemical property Partition coefficient Volatility

Olfactory Profile: Floral, Rose-Like Scent as a Differentiating Sensory Attribute

2,4-Diethylphenol is characterized by a distinct floral, rose-like odor, which underpins its use as a fragrance ingredient in perfumes and personal care products . In contrast, 2,6-diethylphenol and other positional isomers often exhibit different or less desirable olfactory notes (e.g., medicinal, leather-like, or phenolic) [1][2]. The specific substitution pattern at the 2- and 4-positions is critical for generating the desired floral aroma, a property that is not present in the 2,6-isomer [1][2]. While quantitative odor threshold data for 2,4-diethylphenol are not widely available, class-level studies on alkylated phenols demonstrate that odor quality and detection threshold are highly sensitive to the position and nature of alkyl substituents [1].

Fragrance ingredient Odor quality Sensory analysis

2,4-Diethylphenol (CAS 936-89-0): Evidence-Driven Application Scenarios for Procurement and Formulation


Fragrance and Flavor Formulation Requiring a Specific Floral Note

2,4-Diethylphenol is uniquely positioned for use in perfumes, personal care products, and food flavorings where a floral, rose-like scent is desired . The olfactory evidence (Section 3, Item 4) confirms that this specific aroma is a function of the 2,4-substitution pattern and is not present in the 2,6-isomer, making 2,4-diethylphenol the only acceptable choice among diethylphenol isomers for this application [1]. Procurement decisions for fragrance houses should prioritize 2,4-diethylphenol over cheaper 2,6-diethylphenol to avoid off-notes and ensure sensory quality.

Antimicrobial Preservative in Cosmetic or Industrial Formulations

With MIC values of 32 µg/mL against S. aureus and 16 µg/mL against C. albicans, 2,4-diethylphenol offers a quantifiable antimicrobial profile suitable for use as a preservative in cosmetic creams, lotions, or industrial fluids . Its moderate lipophilicity (Log P 3.18) facilitates partitioning into microbial membranes, enhancing its biocidal efficacy compared to less lipophilic dimethylphenol analogs [1]. This makes 2,4-diethylphenol a scientifically justified alternative when a dimethylphenol fails to provide adequate preservation at acceptable concentrations.

Synthetic Intermediate in Pharmaceutical Process Chemistry

The well-defined boiling point (237.7 °C) and lipophilicity (Log P 3.18) of 2,4-diethylphenol enable predictable behavior in liquid-liquid extraction, distillation, and chromatographic purification steps during chemical synthesis [1]. Its use as a building block in the synthesis of more complex molecules, as referenced in patent literature [2], is supported by these reproducible physicochemical properties. For process chemists, selecting 2,4-diethylphenol over its 2,6-isomer ensures that the reaction and purification steps are optimized for the intended substitution pattern, avoiding yield losses or purification challenges associated with the lower-boiling, differently-behaving 2,6-isomer .

Research Tool in Structure-Activity Relationship (SAR) Studies

2,4-Diethylphenol serves as a critical comparator compound in SAR studies investigating the molecular determinants of anesthetic activity, antimicrobial potency, and odor perception [1][2]. Its lack of anesthetic activity, contrasted with the potent activity of 2,6-diethylphenol, provides a clear functional switch that helps delineate the pharmacophore requirements for GABA_A receptor modulation . Researchers requiring a phenolic compound that is structurally related to propofol precursors but devoid of CNS effects should specifically procure 2,4-diethylphenol to avoid confounding anesthetic artifacts in their assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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